molecular formula C16H13BrFN5O B14096173 N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14096173
M. Wt: 390.21 g/mol
InChI Key: BLUORFNMVYREFH-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromobenzyl group, a fluorophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-bromobenzyl bromide: This intermediate is synthesized by brominating benzyl bromide using bromine in the presence of a catalyst.

    Formation of 2-fluoroaniline: This compound is prepared by fluorinating aniline using a fluorinating agent such as hydrogen fluoride.

    Cyclization to form the triazole ring: The triazole ring is formed by reacting the 3-bromobenzyl bromide with 2-fluoroaniline in the presence of a copper catalyst and a base, such as sodium azide, under reflux conditions.

    Coupling reaction: The final step involves coupling the triazole intermediate with a carboxamide group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The triazole ring and the fluorophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
  • N-(3-bromobenzyl)-5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
  • N-(3-bromobenzyl)-5-((2-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of its bromobenzyl and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H13BrFN5O

Molecular Weight

390.21 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13BrFN5O/c17-11-5-3-4-10(8-11)9-19-16(24)14-15(22-23-21-14)20-13-7-2-1-6-12(13)18/h1-8H,9H2,(H,19,24)(H2,20,21,22,23)

InChI Key

BLUORFNMVYREFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)Br)F

Origin of Product

United States

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